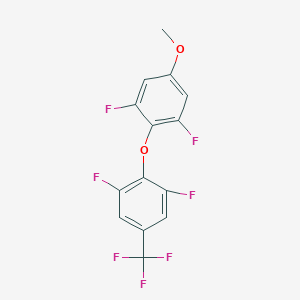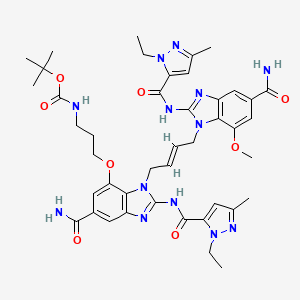
STING agonist-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-17 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in the context of cancer immunotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-17 involves several steps, starting with the preparation of key intermediates. One common approach is the use of benzimidazole derivatives, which are synthesized through a series of reactions including nitration, reduction, and cyclization. The final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial Production Methods
For large-scale production, this compound can be synthesized using automated flow reactors, which allow for precise control of reaction conditions and improved yield. The use of continuous flow chemistry also reduces the risk of side reactions and enhances the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
STING agonist-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which retain the core structure of this compound while introducing new functional groups that can enhance its biological activity .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, STING agonist-17 is used as a model compound to study the reactivity and stability of benzimidazole derivatives. Its unique structure allows researchers to explore new synthetic routes and develop novel derivatives with improved properties .
Biology
In biology, this compound is used to investigate the role of the STING pathway in immune responses. It serves as a tool to study the activation of immune cells and the production of cytokines, providing insights into the mechanisms of innate immunity .
Medicine
In medicine, this compound has shown potential as an immunotherapeutic agent for cancer treatment. By activating the STING pathway, it enhances the immune system’s ability to recognize and destroy cancer cells. Clinical trials are ongoing to evaluate its efficacy and safety in various cancer types .
Industry
In the pharmaceutical industry, this compound is being developed as a therapeutic agent for cancer and infectious diseases. Its ability to modulate the immune response makes it a promising candidate for combination therapies with other immunomodulatory drugs .
Mecanismo De Acción
STING agonist-17 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1) and inhibitor of kappa B kinases (IKKs). These kinases then activate the transcription factors interferon regulatory factor 3 (IRF3) and nuclear factor kappa B (NF-κB), resulting in the production of type I interferons and pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Cyclic GMP-AMP (cGAMP): A natural ligand for STING that activates the same pathway.
ADU-S100: A synthetic STING agonist that has shown efficacy in preclinical cancer models.
diABZI: A dimeric amidobenzimidazole compound that activates STING and enhances immune responses
Uniqueness of STING Agonist-17
This compound is unique in its ability to activate the STING pathway with high potency and specificity. Unlike some other STING agonists, it can be administered systemically, making it suitable for a wide range of therapeutic applications. Its chemical structure also allows for modifications that can enhance its stability and bioavailability .
Propiedades
Fórmula molecular |
C43H53N13O8 |
|---|---|
Peso molecular |
880.0 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[6-carbamoyl-3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-4-yl]oxypropyl]carbamate |
InChI |
InChI=1S/C43H53N13O8/c1-9-55-30(18-24(3)51-55)38(59)49-40-47-28-20-26(36(44)57)22-32(62-8)34(28)53(40)15-11-12-16-54-35-29(48-41(54)50-39(60)31-19-25(4)52-56(31)10-2)21-27(37(45)58)23-33(35)63-17-13-14-46-42(61)64-43(5,6)7/h11-12,18-23H,9-10,13-17H2,1-8H3,(H2,44,57)(H2,45,58)(H,46,61)(H,47,49,59)(H,48,50,60)/b12-11+ |
Clave InChI |
PIYRZERUGHECIE-VAWYXSNFSA-N |
SMILES isomérico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
SMILES canónico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14080911.png)
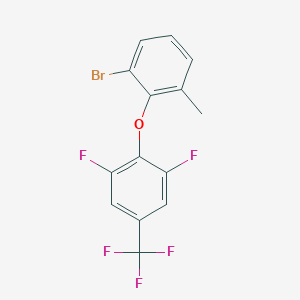
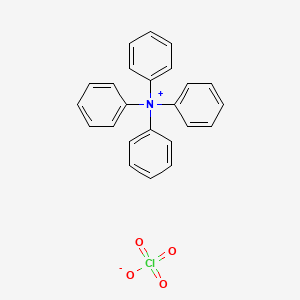
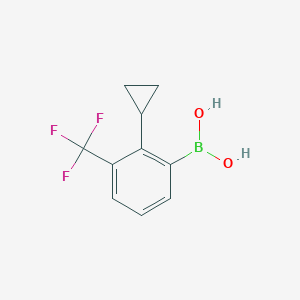
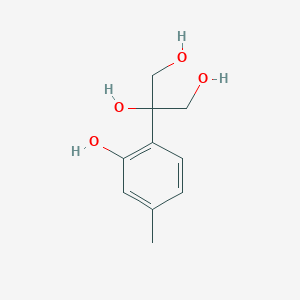
![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)
![5-Benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B14080943.png)
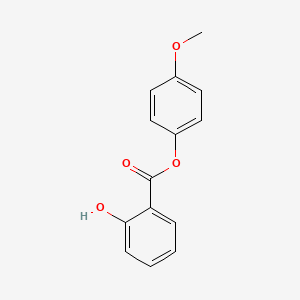
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)

